N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 763111-45-1
VCID: VC16118899
InChI: InChI=1S/C25H23N3O3S/c1-3-17-8-4-6-10-21(17)26-23(29)16-32-25-27-22-11-7-5-9-20(22)24(30)28(25)18-12-14-19(31-2)15-13-18/h4-15H,3,16H2,1-2H3,(H,26,29)
SMILES:
Molecular Formula: C25H23N3O3S
Molecular Weight: 445.5 g/mol

N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

CAS No.: 763111-45-1

Cat. No.: VC16118899

Molecular Formula: C25H23N3O3S

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide - 763111-45-1

Specification

CAS No. 763111-45-1
Molecular Formula C25H23N3O3S
Molecular Weight 445.5 g/mol
IUPAC Name N-(2-ethylphenyl)-2-[3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C25H23N3O3S/c1-3-17-8-4-6-10-21(17)26-23(29)16-32-25-27-22-11-7-5-9-20(22)24(30)28(25)18-12-14-19(31-2)15-13-18/h4-15H,3,16H2,1-2H3,(H,26,29)
Standard InChI Key YNVSCSMKATUJAE-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Substituent Analysis

The compound features a quinazolinone core, a bicyclic system comprising a fused benzene and pyrimidine ring, with a ketone group at position 4. At position 3 of the quinazolinone, a 4-methoxyphenyl substituent is attached, contributing electron-donating properties via the methoxy group. Position 2 is functionalized with a sulfanyl (-S-) bridge linked to an acetamide moiety, which is further substituted with a 2-ethylphenyl group .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC26H25N3O3S\text{C}_{26}\text{H}_{25}\text{N}_{3}\text{O}_{3}\text{S}
Molecular Weight460.16893 g/mol ([M+H]+)
SMILESCCC1=CC=CC(=C1NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)OC)C
InChIKeyPEWWKXMOYIGNDJ-UHFFFAOYSA-N

Spectroscopic and Computational Characterization

Predicted collision cross-section (CCS) values for various adducts provide insights into its gas-phase ion mobility. For instance, the [M+H]+ ion exhibits a CCS of 211.2 Ų, while the [M+Na]+ adduct shows 227.7 Ų . These metrics are critical for mass spectrometry-based identification in pharmacological studies.

Synthesis and Chemical Reactivity

Stability and Reactivity

The presence of the sulfanyl group confers susceptibility to oxidation, potentially forming sulfoxides or sulfones under oxidative conditions. The acetamide moiety may undergo hydrolysis in strongly acidic or basic environments, yielding carboxylic acid derivatives.

Physicochemical and Pharmacokinetic Profiling

Solubility and Lipophilicity

The compound’s logP value, estimated from its structure, is approximately 3.5–4.0, indicating moderate lipophilicity. This property suggests adequate membrane permeability but may limit aqueous solubility, necessitating formulation strategies for in vivo applications .

Metabolic Stability

In silico predictions using tools like ADMET Predictor® highlight potential sites of Phase I metabolism, including:

  • O-Demethylation of the 4-methoxyphenyl group.

  • Hydroxylation of the ethyl side chain on the phenyl ring.
    These metabolites could be substrates for Phase II conjugation, impacting bioavailability .

Biological Activity and Mechanism of Action

Antimicrobial Activity

Quinazolinone derivatives bearing sulfanyl and acetamide groups, as reported in , exhibit inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The target compound’s mechanism may involve:

  • Enzyme Inhibition: Binding to dihydrofolate reductase (DHFR) or β-ketoacyl-ACP synthase (FabH), critical for microbial biosynthesis.

  • Membrane Disruption: Interacting with phospholipid bilayers via lipophilic domains.

Table 2: Hypothesized Biological Targets

TargetPutative InteractionReference Model
GABAA_A ReceptorAllosteric modulation
DHFRCompetitive inhibition
Adenosine A2A_{2A}Agonist/antagonist activity

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